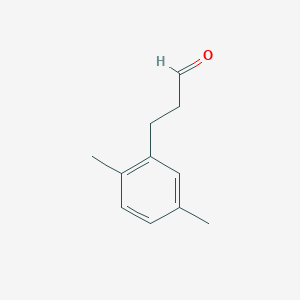

2,5-Dimethyl-benzenepropanal

Description

Contextualization of 2,5-Dimethyl-benzenepropanal within Aromatic Aldehyde Chemistry

This compound is a member of the aromatic aldehydes, a class of organic compounds characterized by an aldehyde functional group (-CHO) attached to an aromatic ring system. Aromatic aldehydes are significant in both industrial and biological contexts, often possessing characteristic fragrances. marketresearchfuture.commdpi.com The global market for aromatic aldehydes is substantial, with a valuation of approximately USD 3 billion in 2023 and a projected growth to over USD 4 billion by 2030, driven by their use in fragrances, pharmaceuticals, and food and beverage industries. marketresearchintellect.com

The chemical behavior of aromatic aldehydes is dictated by the interplay between the aromatic ring and the aldehyde group. mdpi.com The benzene (B151609) ring can be substituted with various functional groups, influencing the reactivity and properties of the molecule. In the case of this compound, the benzene ring is substituted with a propanal group and two methyl groups.

Aromatic aldehydes are versatile intermediates in organic synthesis. dataintelo.comresearchgate.net They undergo a variety of reactions, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions to form larger, more complex molecules. safrole.com Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. dataintelo.combloomtechz.com

Overview of Structurally Related Benzenepropanal Derivatives in Organic Synthesis Research

Benzenepropanal, also known as hydrocinnamaldehyde (B1666312), and its derivatives are a well-studied family of compounds in organic synthesis. nist.gov The parent compound, benzenepropanal, has the chemical formula C9H10O and is a liquid at room temperature. nist.gov A number of its derivatives have been synthesized and their properties investigated.

One notable example is α,α-dimethyl-benzenepropanal, a structural isomer of this compound. nih.gov This compound, with the IUPAC name 2,2-dimethyl-3-phenylpropanal, has been synthesized and characterized. nih.govorgsyn.org Its synthesis often involves the alkylation of an appropriate precursor. orgsyn.org

Another related compound is 2,5-dimethoxybenzaldehyde, which, while not a benzenepropanal, shares the 2,5-disubstituted benzene ring pattern. This compound is a key intermediate in the synthesis of various other chemicals, including pharmaceuticals and dyes. safrole.combloomtechz.combloomtechz.com Its synthesis has been achieved through methods such as the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene (B90301) or the oxidation of 2,5-dimethoxytoluene. bloomtechz.comgoogle.com

The study of these and other related derivatives provides a framework for understanding the potential synthetic pathways and applications of this compound. Research into these related structures often reveals trends in reactivity and biological activity that can be extrapolated to new, unstudied derivatives.

Scope and Research Trajectories for this compound in Chemical Science

The research landscape for this compound itself is still developing. However, based on the known applications of other aromatic aldehydes and benzenepropanal derivatives, several research trajectories can be envisioned.

One area of potential interest is the use of this compound as a building block in the synthesis of novel organic molecules. For instance, it could be used as a starting material for the creation of complex lactone structures, which have shown promise for their antiproliferative activity against cancer cell lines. researchgate.net

Furthermore, the fragrance and flavor industry is a major consumer of aromatic aldehydes. marketresearchfuture.com Given that many alkyl-substituted pyrazines, such as 2,5-dimethylpyrazine, are known for their distinct aromas and are used as flavoring additives, it is plausible that this compound could possess interesting olfactory properties, making it a candidate for investigation in this sector. chemicalbook.com

The synthesis of new benzimidazole (B57391) derivatives is another active area of research, as these compounds often exhibit a range of biological activities. nih.gov The condensation of aromatic aldehydes with other reagents is a common method for preparing these structures, suggesting a potential application for this compound in this field.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEONHQQIHJWJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310637 | |

| Record name | 2,5-Dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41496-44-0 | |

| Record name | 2,5-Dimethylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41496-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,5 Dimethyl Benzenepropanal

Established Synthetic Routes and Precursors

Traditional methods for synthesizing arylpropanals like 2,5-Dimethyl-benzenepropanal rely on well-established organic reactions.

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.orgnih.gov This reaction is a form of electrophilic aromatic substitution and can be categorized into alkylation and acylation. wikipedia.org

In the context of synthesizing precursors for this compound, Friedel-Crafts alkylation involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The catalyst enhances the electrophilicity of the alkylating agent, facilitating the attack on the aromatic ring. wikipedia.orgmt.com The mechanism proceeds through the formation of a carbocation electrophile from the alkyl halide, which then attacks the benzene (B151609) ring. libretexts.orgmt.com A subsequent deprotonation restores the aromaticity of the ring. mt.com

However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to a mixture of products. libretexts.org Additionally, the reaction does not proceed on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.org A more controlled, two-step alternative involves Friedel-Crafts acylation followed by a reduction of the carbonyl group. organic-chemistry.org

A plausible precursor for this compound would be 1,4-dimethylbenzene (p-xylene), which could be acylated with a propanoyl halide (e.g., propanoyl chloride) in a Friedel-Crafts acylation reaction. The resulting ketone can then be reduced to form the corresponding alkane, which can be further functionalized to the desired aldehyde.

Table 1: Key Aspects of Friedel-Crafts Reactions

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution wikipedia.org |

| Main Types | Alkylation and Acylation wikipedia.org |

| Catalysts | Strong Lewis acids (e.g., AlCl₃, FeCl₃) wikipedia.orgmt.com |

| Reactants | Aromatic compound and an alkyl or acyl halide libretexts.org |

| Limitations | Potential for carbocation rearrangement, inactivity with deactivated rings libretexts.org |

The oxidation of a primary alcohol, specifically 2,5-dimethylphenylpropanol, presents a direct route to this compound. This transformation involves the conversion of the hydroxyl group (-OH) of the alcohol into the aldehyde group (-CHO).

Various oxidizing agents can be employed for this purpose. A common and effective method for oxidizing a primary alcohol to an aldehyde is the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Stronger oxidizing agents, such as sodium dichromate in the presence of sulfuric acid and water, would typically oxidize a primary alcohol all the way to a carboxylic acid, but can be used to oxidize secondary alcohols to ketones. youtube.com

The synthesis of the precursor alcohol, 2,5-dimethylphenylpropanol, could be achieved through a Grignard reaction. This would involve reacting a suitable Grignard reagent, such as propylmagnesium bromide, with 2,5-dimethylbenzaldehyde.

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound from simpler starting materials. libretexts.org This often involves a series of reactions to build the carbon skeleton and introduce the necessary functional groups. askthenerd.com

A potential multi-step synthesis could start with 2,5-dimethylaniline. Through a Sandmeyer reaction, the amino group can be converted to a nitrile group, which can then be reduced to an aldehyde. Alternatively, a Wittig reaction can be employed to form an alkene from a ketone or aldehyde, which can then be subjected to hydroboration-oxidation to yield an alcohol. youtube.com This alcohol can subsequently be oxidized to the desired aldehyde. youtube.com For instance, a ketone can be reacted with a Wittig reagent to form an alkene, which upon anti-Markovnikov hydroboration-oxidation, yields an alcohol that can be oxidized to the aldehyde. youtube.com

Another strategy involves the use of protecting groups to prevent unwanted side reactions on certain functional groups while other parts of the molecule are being modified. The logical process of working backward from the target molecule to simpler starting materials, known as retrosynthesis, is a powerful tool in designing multi-step syntheses. libretexts.org

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. mdpi.com In the context of producing aldehydes, transition metal complexes are often employed as catalysts.

For instance, the hydroformylation of an appropriate alkene, such as 2,5-dimethylstyrene (B1584819), using a rhodium or cobalt-based catalyst in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen), could potentially yield this compound. The choice of ligands on the metal center is crucial for controlling the regioselectivity of the reaction.

Another approach is the catalytic dehydrogenation of alcohols to aldehydes. mdpi.com This "borrowing hydrogen" methodology involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which can then participate in a subsequent reaction before the hydrogen is returned. mdpi.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which simplifies catalyst separation and recycling. rsc.org These catalysts are crucial in many industrial processes. conicet.gov.ar

For the synthesis of aromatic aldehydes, solid acid catalysts, such as zeolites, can be used in Friedel-Crafts type reactions. wikipedia.org These materials offer shape selectivity and can minimize the formation of unwanted byproducts.

The selective oxidation of a corresponding alcohol can also be achieved using heterogeneous catalysts. For example, supported metal nanoparticles, such as palladium or gold on a solid support, can catalyze the aerobic oxidation of alcohols to aldehydes with high efficiency. The development of porous materials as catalyst supports can enhance catalytic activity and selectivity. semanticscholar.orgrsc.org

Table 2: Comparison of Catalytic Strategies

| Catalysis Type | Advantages | Disadvantages | Examples of Catalysts |

| Homogeneous | High selectivity, mild conditions mdpi.com | Difficult catalyst separation | Rhodium complexes, Cobalt complexes rsc.org |

| Heterogeneous | Easy catalyst separation and recycling rsc.org | Often requires higher temperatures/pressures | Zeolites, Supported metal nanoparticles wikipedia.orggoogle.com |

Chelation-Controlled Synthetic Methodologies

Chelation control is a powerful strategy in catalysis to direct the regioselectivity and enantioselectivity of a reaction. In the context of synthesizing this compound via hydroformylation, a chelating ligand, typically a bidentate phosphine (B1218219), would be used in conjunction with a metal catalyst (commonly rhodium).

Theoretical Application: A chelating ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) could coordinate to the rhodium center. acs.org This coordination creates a specific steric and electronic environment that favors the formation of the branched aldehyde (the desired this compound) over the linear isomer. The chelate "bite angle" and the steric bulk of the ligand are critical factors in controlling this selectivity. While this is a well-established principle, specific data (catalyst loading, ligand, pressure, temperature, and resulting isomeric ratio) for the hydroformylation of 2,5-dimethylstyrene are not reported in the searched literature.

Sustainable and Green Chemistry Aspects in Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous materials, and improving energy efficiency.

Performing reactions in water or without any solvent are key tenets of green chemistry.

Aqueous Reaction Media: For a reaction like hydroformylation, moving to an aqueous medium would require a water-soluble catalyst system. This typically involves designing ligands with hydrophilic groups (e.g., sulfonated phosphines) to make the metal complex soluble in water. This approach simplifies product separation, as the organic product would be immiscible with the aqueous catalyst phase, allowing for easy decantation and catalyst recycling.

Solvent-Free Reactions: A solvent-free, or neat, reaction would involve reacting gaseous syngas (a mixture of CO and H₂) directly with liquid 2,5-dimethylstyrene, using a heterogeneous or phase-transfer catalyst. nih.govrsc.org This eliminates solvent waste entirely.

While these approaches are used for other reactions, specific protocols for the synthesis of this compound using these media are not available.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. youtube.comyoutube.com The ideal atom economy is 100%.

The hydroformylation reaction is inherently highly atom-economical.

Reaction: 2,5-dimethylstyrene + CO + H₂ → this compound

Theoretical Calculation: To calculate the percent atom economy, one would use the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The development of green catalysts focuses on replacing hazardous or expensive metals with more abundant, less toxic alternatives and designing systems that are easily recoverable and reusable.

Catalyst Choice: While rhodium is highly effective for hydroformylation, it is expensive and rare. Research often focuses on developing catalysts based on more earth-abundant metals like cobalt, iron, or nickel.

Heterogeneous Catalysts: Developing solid-supported catalysts, where the active metal complex is anchored to a solid material (like silica, polymers, or metal-organic frameworks), is a key area of green catalyst development. acs.org A heterogeneous catalyst could be easily filtered out of the reaction mixture and reused, preventing contamination of the product and loss of the valuable metal.

No specific environmentally benign catalysts have been reported in the searched literature for the explicit synthesis of this compound.

Iii. Reaction Chemistry and Transformations of 2,5 Dimethyl Benzenepropanal

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) in 2,5-dimethyl-benzenepropanal is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its reactivity, particularly in nucleophilic addition reactions.

Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated or undergo further reactions.

The aldehyde functionality of this compound allows it to participate in base- or acid-catalyzed aldol-type reactions. In these reactions, it can act as an electrophile, reacting with an enolate or other carbon nucleophile. This leads to the formation of a new carbon-carbon bond, a critical step in the synthesis of more complex molecular architectures. The resulting β-hydroxy aldehyde can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde.

A variety of catalysts can be employed to facilitate these transformations, including traditional bases like sodium hydroxide (B78521) or more sophisticated organocatalysts, which can offer greater control over the stereochemical outcome of the reaction.

Table 1: Examples of Aldol (B89426) and Related Reactions

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst/Conditions | Product |

| This compound | Acetone (B3395972) | NaOH, Ethanol (B145695) | 4-(2,5-Dimethylphenyl)-2-hydroxy-2-methylpentanal |

| This compound | Propanal | L-proline, DMSO | (R)-2-((S)-1-hydroxypropyl)-3-(2,5-dimethylphenyl)propanal |

This compound readily undergoes condensation reactions with primary amines and other nitrogen-based nucleophiles to form imines (Schiff bases). This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. Similarly, it can react with hydroxylamine (B1172632) to produce the corresponding oxime, and with hydrazine (B178648) derivatives to form hydrazones. These reactions are often catalyzed by a trace amount of acid.

Oxygen nucleophiles, such as alcohols, react with this compound in the presence of an acid catalyst to form hemiacetals and acetals. The formation of a cyclic acetal, for instance with ethylene (B1197577) glycol, is a common strategy for protecting the aldehyde group during multi-step syntheses.

Table 2: Condensation Reactions

| Reactant 1 | Nucleophile | Catalyst | Product Type |

| This compound | Aniline | Acetic Acid | Imine |

| This compound | Hydroxylamine | Pyridine | Oxime |

| This compound | Ethylene Glycol | p-Toluenesulfonic acid | Acetal |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the aldehyde group of this compound is a powerful method for carbon-carbon bond formation and the synthesis of secondary alcohols. The organometallic reagent acts as a potent carbon-based nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during aqueous workup to yield the corresponding secondary alcohol. The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol.

Table 3: Grignard and Organometallic Addition Reactions

| Reactant 1 | Organometallic Reagent | Solvent | Product |

| This compound | Methylmagnesium bromide | Diethyl ether | 1-(2,5-Dimethylphenyl)butan-2-ol |

| This compound | Phenyllithium | Tetrahydrofuran | 1-(2,5-Dimethylphenyl)-1-phenylpropan-2-ol |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2,5-dimethylbenzenepropanoic acid. A variety of oxidizing agents can accomplish this transformation. For selective oxidation without affecting the aromatic ring, milder reagents are preferred. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) under controlled conditions, Jones reagent (CrO3 in aqueous acetone with sulfuric acid), or Tollens' reagent ([Ag(NH3)2]+). The synthesis of related compounds, such as 2,5-dimethylphenol, can involve oxidation steps under different conditions, highlighting the tunability of these reactions. google.com

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions on the alkyl-substituted benzene (B151609) ring. For instance, Pinnick oxidation, using sodium chlorite (B76162) (NaClO2) buffered with a dihydrogen phosphate, is a highly effective method for the selective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups.

Table 4: Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate | Basic, cold, dilute | 2,5-Dimethylbenzenepropanoic acid |

| Jones Reagent | Acetone, 0°C | 2,5-Dimethylbenzenepropanoic acid |

| Sodium Chlorite / NaH2PO4 | t-BuOH / H2O | 2,5-Dimethylbenzenepropanoic acid |

Oxidation and Reduction Pathways of the Aldehyde Group

Chemoselective Reduction to Alcohol and Alkane Derivatives

The aldehyde functional group in this compound can be selectively reduced to either a primary alcohol (2,5-dimethyl-benzenepropanol) or fully to an alkane (1,2-dimethyl-4-propylbenzene), depending on the reagents and conditions employed. Chemoselectivity is crucial in ensuring that the aromatic ring remains intact during the transformation.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol is a mild and effective reagent for this purpose. youtube.com It selectively reduces aldehydes and ketones without affecting less reactive functional groups or the aromatic ring. youtube.com

Reduction to Alkane: Complete deoxygenation of the aldehyde to an alkane requires more forceful methods. Two classical named reactions are commonly used for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves heating the aldehyde with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. vedantu.comlibretexts.orgbyjus.com These strongly acidic conditions are particularly effective for reducing aryl ketones and aldehydes. libretexts.orgorgoreview.com The substrate must be stable to strong acid. libretexts.orgbyjus.com The mechanism is complex and thought to occur on the surface of the zinc, potentially involving organozinc intermediates, but it is established that the corresponding alcohol is not an intermediate in the reaction pathway. libretexts.orgbyjus.com

Wolff-Kishner Reduction: For substrates that are sensitive to strong acid, the Wolff-Kishner reduction provides an alternative under strongly basic conditions. orgoreview.comwikipedia.org The reaction involves first converting the aldehyde to a hydrazone by reacting it with hydrazine (H₂NNH₂). byjus.comlibretexts.org The hydrazone is then heated with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. wikipedia.orgbyjus.com The process results in the evolution of nitrogen gas and the formation of the corresponding alkane. libretexts.orgorganic-chemistry.org

Table 1: Comparison of Reduction Methods for this compound

| Target Product | Reaction Name | Reagents & Conditions | Advantages/Disadvantages |

| 2,5-Dimethyl-benzenepropanol | Hydride Reduction | NaBH₄, Methanol (CH₃OH) | Mild conditions, high chemoselectivity for the carbonyl group. youtube.com |

| 1,2-Dimethyl-4-propylbenzene | Clemmensen Reduction | Zn(Hg), conc. HCl, Heat | Effective for aryl aldehydes; requires strongly acidic conditions. vedantu.comorgoreview.com |

| 1,2-Dimethyl-4-propylbenzene | Wolff-Kishner Reduction | 1. H₂NNH₂ 2. KOH, Heat | Suitable for base-stable but acid-sensitive substrates. orgoreview.comwikipedia.org |

Stereochemical Aspects of this compound Reactivity

While this compound itself does not possess a chiral center, its derivatives and related α-chiral phenylpropanals introduce important stereochemical considerations.

An α-chiral phenylpropanal, such as 2-methyl-3-(2,5-dimethylphenyl)propanal, has a stereocenter at the carbon atom adjacent to the carbonyl group. If this chiral carbon also bears a hydrogen atom (an α-hydrogen), the compound can undergo racemization, particularly under acidic or basic conditions.

The mechanism involves the formation of a planar, achiral enol or enolate intermediate. The α-hydrogen is acidic and can be removed by a base to form an enolate, or an acid can catalyze the tautomerization to an enol. In both the enol and enolate forms, the original stereocenter is converted to a planar sp²-hybridized carbon, thus losing its chirality. When this intermediate is reprotonated to reform the aldehyde, the proton can add from either face of the planar double bond, leading to the formation of both (R) and (S) enantiomers and resulting in a racemic mixture.

Modern synthetic chemistry offers powerful tools for converting achiral starting materials like this compound into specific, single-enantiomer products. This is achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

Asymmetric Reductions: The aldehyde can be reduced to a chiral alcohol using a chiral reducing agent or a catalyst. For example, a metal catalyst complexed with a chiral ligand can facilitate asymmetric hydrogenation. While direct hydrogenation of aldehydes can be challenging, a common strategy involves converting the aldehyde to an imine, which can then be hydrogenated with high enantioselectivity using catalysts based on metals like palladium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands. dicp.ac.cn

Organocatalysis: Chiral organic molecules can catalyze enantioselective reactions. For instance, proline, a chiral amino acid, is a well-known catalyst for asymmetric aldol reactions. youtube.com this compound could serve as an electrophile in such a reaction, reacting with a ketone enamine intermediate to form a chiral β-hydroxy carbonyl compound with high enantiomeric excess. youtube.com

Multi-component Reactions: Enantioselective multi-component reactions offer a route to complex chiral molecules in a single step. For example, a copper-catalyzed reaction between an aldehyde, an amine, and a terminal alkyne using a chiral ligand like (R)-quinap can produce chiral propargylamines with high enantioselectivity. organic-chemistry.org Applying this to this compound would provide a direct pathway to valuable chiral amine derivatives.

Aromatic Ring Functionalization and Derivatization

The dimethylbenzene ring of the molecule is amenable to functionalization, primarily through electrophilic aromatic substitution.

The position of an incoming electrophile on the benzene ring is directed by the substituents already present. vedantu.com In this compound, the ring has three substituents to consider: two methyl groups at positions 1 and 4 (of the p-xylene (B151628) core) and the 3-propanal group at position 2.

Directing Effects:

Methyl Groups (-CH₃): Alkyl groups are activating and ortho-, para-directors. They donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles. libretexts.orgunizin.org

3-Propanal Group (-CH₂CH₂CHO): The aldehyde group is electron-withdrawing, which makes the entire side chain deactivating and a meta-director. libretexts.orgunizin.org

Combined Influence: In cases of competing directing effects, strongly activating groups dominate over deactivating groups. jove.com Therefore, the two activating methyl groups will primarily determine the position of substitution. The available positions on the ring are C3, C4, and C6.

Predicted Substitution Sites:

Position 4: This position is para to the methyl group at C1 and ortho to the methyl group at C5. It is strongly activated by both methyl groups, making it a highly likely site for substitution.

Position 6: This position is ortho to the methyl group at C1 and meta to the methyl group at C5. It is strongly activated by the C1-methyl group.

Position 3: This position is ortho to the methyl group at C5 and meta to the methyl group at C1. However, this site is sterically hindered, being crowded between the propanal side chain at C2 and the methyl group at C5. Substitution here is generally not favored. jove.com

Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring predominantly at the C4 and C6 positions.

Table 2: Analysis of Electrophilic Substitution Sites

| Position | Relation to C1-Methyl | Relation to C5-Methyl | Electronic Effect | Steric Hindrance | Predicted Outcome |

| C3 | meta | ortho | Activated | High | Minor Product |

| C4 | para | ortho | Strongly Activated | Low | Major Product |

| C6 | ortho | meta | Activated | Moderate | Major Product |

Beyond simple electrophilic substitution, advanced strategies can be employed to build more complex molecules from the this compound scaffold.

Aldehyde Group Transformations: The aldehyde is a versatile functional handle. It can be converted into an alkene via the Wittig reaction, into an oxime or other nitrogen-containing heterocycles, or used as a building block in multi-step syntheses.

Halogenation and Cross-Coupling: The aromatic ring can first be halogenated (e.g., brominated) at the activated C4 or C6 positions. The resulting aryl bromide is a key intermediate for modern cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.

Friedel-Crafts Acylation Followed by Reduction: A Friedel-Crafts acylation reaction can introduce a new acyl group onto the ring, likely at the C4 position. This new ketone can then be reduced to an alkyl group using the Clemmensen or Wolff-Kishner methods, providing a reliable strategy for the synthesis of poly-alkylated benzene derivatives. wikipedia.org

Iv. Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms involving 2,5-Dimethyl-benzenepropanal

The elucidation of reaction mechanisms for a molecule like this compound would focus on two main areas: reactions involving the aromatic ring and reactions of the aldehyde functional group.

Transition state analysis is a critical component of understanding reaction rates and mechanisms. The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Although no specific transition state analyses for this compound have been reported, we can infer the nature of these states in its characteristic reactions.

For electrophilic aromatic substitution on the 2,5-dimethylphenyl group, the transition state would involve the formation of a high-energy intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. The two methyl groups on the benzene (B151609) ring are electron-donating, which helps to stabilize the positive charge in the arenium ion through inductive effects and hyperconjugation. This stabilization lowers the energy of the transition state, making the ring more reactive towards electrophiles than benzene itself.

In reactions of the propanal side chain, such as nucleophilic addition, the transition state involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate. The energy of this transition state is influenced by steric hindrance around the carbonyl group and the electronic effects of the substituted benzene ring.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They are typically more stable than transition states but are still highly reactive.

In the context of electrophilic aromatic substitution on the this compound ring, the key intermediate is the arenium ion. For example, in a nitration reaction, the nitronium ion (NO₂⁺) would attack the aromatic ring, leading to the formation of a resonance-stabilized carbocation. The positions of the methyl groups direct the incoming electrophile primarily to the ortho and para positions relative to them. Given the substitution pattern, the incoming electrophile would likely add to positions 3, 4, or 6 of the benzene ring.

For reactions involving the aldehyde, a key intermediate is the tetrahedral alkoxide formed upon nucleophilic attack. For instance, in the formation of a cyanohydrin by the addition of hydrogen cyanide, the cyanide ion attacks the carbonyl carbon to form a tetrahedral intermediate which is then protonated.

Kinetic Studies of Transformations Involving this compound

Kinetic studies measure the rates of chemical reactions and provide valuable information about the reaction mechanism. This includes determining the rate law, reaction order, and activation energy.

While specific rate laws for reactions of this compound are not available, we can predict their general form. For an electrophilic aromatic substitution reaction, the rate would likely depend on the concentrations of both this compound and the electrophile. A plausible rate law would be:

Rate = k[this compound][Electrophile]

This suggests a second-order reaction, first order with respect to each reactant.

For a nucleophilic addition to the aldehyde, the rate law would similarly depend on the concentration of the substrate and the nucleophile. For example, in a base-catalyzed addition of an alcohol to form a hemiacetal, the rate law might be:

Rate = k[this compound][Alcohol][Base]

The reaction order provides insight into the number of molecules participating in the rate-determining step of the reaction.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate. No experimental activation energies for reactions of this compound have been published.

The activation energy for electrophilic aromatic substitution on the 2,5-dimethylphenyl ring is expected to be lower than that for unsubstituted benzene due to the activating effect of the two methyl groups. For nucleophilic addition to the propanal group, the activation energy would be influenced by the steric bulk of the nucleophile and the electronic nature of the aromatic ring.

Computational Chemistry and Theoretical Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms and dynamics. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structures of reactants, products, transition states, and intermediates. These calculations can also provide estimates of activation energies and reaction enthalpies.

A computational study of this compound could:

Model Reaction Pathways: Trace the potential energy surface for reactions like nitration, halogenation, or nucleophilic addition to identify the lowest energy pathway.

Calculate Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, IR) for proposed intermediates to aid in their experimental identification.

Analyze Electronic Structure: Investigate the distribution of electron density in the molecule to understand its reactivity patterns, such as the nucleophilicity of the aromatic ring and the electrophilicity of the carbonyl carbon.

Such theoretical studies would be invaluable in providing a detailed molecular-level understanding of the chemical behavior of this compound and in guiding future experimental work.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of organic molecules. mdpi.comscienceopen.com By calculating the electron density of a system, DFT can determine various electronic properties that are crucial for understanding chemical behavior. For this compound, DFT calculations can provide significant insights into its electrophilic and nucleophilic nature, as well as the preferred sites for chemical attack.

Theoretical studies on similar molecules, such as benzaldehyde (B42025) and its derivatives, have demonstrated the power of DFT in elucidating reaction mechanisms. nih.govchemrevlett.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine global and local chemical descriptors for reagents involved in flavonol synthesis, successfully identifying the electrophilic and nucleophilic centers. chemrevlett.com Similar approaches can be applied to this compound to predict its reactivity in various chemical transformations.

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The electrostatic potential (ESP) map is another valuable tool, as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While specific DFT studies on this compound are not extensively documented in the literature, we can present hypothetical yet realistic data based on calculations for structurally similar aromatic aldehydes. The following table illustrates the kind of data that would be generated from a DFT study on this compound.

Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| $E_{LUMO}$ | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron. Calculated as -E(HOMO). |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added. Calculated as -E(LUMO). |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. Calculated as (I-A)/2. |

| Chemical Potential (μ) | -3.85 eV | Represents the escaping tendency of electrons. Calculated as -(I+A)/2. |

| Electrophilicity Index (ω) | 2.79 eV | A measure of the overall electrophilic nature of the molecule. Calculated as μ²/2η. |

These descriptors would allow for a quantitative assessment of the reactivity of this compound, enabling chemists to predict its behavior in reactions such as aldol (B89426) condensations, oxidations, and reductions.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. nih.govresearchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecular trajectory over time.

For this compound, MD simulations could be employed to understand several key aspects of its behavior in different environments. For example, a simulation of the molecule in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange around the solute and how this solvation shell influences the conformation of the propanal side chain. The flexibility of the side chain, including the rotation around the C-C single bonds, can be analyzed to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when approaching a reactant or a catalytic surface.

MD simulations have been successfully used to study the behavior of other aromatic compounds. For instance, simulations have been used to rationalize the regioselective hydroxylation of aromatic substrates by enzymes and to understand the melting behavior of molecular crystals like benzene. nih.govbohrium.com Similarly, MD simulations of this compound could provide valuable data for predicting its physical properties and its interactions in complex systems, such as in fragrance mixtures or during chemical synthesis.

A typical MD simulation setup for this compound would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a specified number of solvent molecules.

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system as a function of the atomic coordinates.

Equilibration: The system is allowed to relax to a stable state at the desired temperature and pressure.

Production Run: The simulation is run for a specified length of time (from nanoseconds to microseconds) to collect data on the trajectories of all atoms.

Analysis: The collected trajectories are analyzed to extract information about properties such as radial distribution functions, conformational populations, and diffusion coefficients.

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides a fundamental understanding of the electronic structure of molecules, which is the basis of their chemical reactivity. mdpi.com These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to obtain the wavefunction and energy of the molecule. From the wavefunction, various properties such as atomic charges, bond orders, and molecular orbitals can be calculated.

For this compound, quantum chemical modeling can be used to create a detailed picture of its electronic landscape. nih.gov The distribution of electron density across the molecule can be analyzed to identify sites that are prone to electrophilic or nucleophilic attack. For example, the carbonyl carbon of the aldehyde group is expected to have a partial positive charge, making it an electrophilic center, while the oxygen atom will have a partial negative charge, rendering it a nucleophilic site. The methyl groups on the benzene ring, being electron-donating, will influence the electron density of the aromatic system and affect its reactivity in electrophilic aromatic substitution reactions.

Quantum chemical calculations have been instrumental in studying the reactivity of various aldehydes and aromatic compounds. acs.orgresearchgate.net For example, such models have been used to investigate the mechanism of reactions between primary amines and aldehydes and to understand the electronic properties of novel benzaldehyde derivatives. acs.orgresearchgate.net

A key output of quantum chemical modeling is the calculation of partial atomic charges. The following table presents hypothetical Mulliken partial atomic charges for selected atoms in this compound, which would be obtained from a quantum chemical calculation.

Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (e) | Implication for Reactivity |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.45 | Highly electrophilic site, susceptible to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | -0.50 | Nucleophilic site, can act as a hydrogen bond acceptor. |

| Aldehydic Hydrogen (H-C=O) | +0.15 | Slightly acidic proton. |

| Aromatic Carbon C1 (ipso to propanal) | -0.10 | Electron density influenced by both the alkyl and aldehyde groups. |

| Aromatic Carbon C2 (with methyl group) | -0.12 | Increased electron density due to the methyl group. |

| Aromatic Carbon C5 (with methyl group) | -0.12 | Increased electron density due to the methyl group. |

This type of detailed electronic structure information is invaluable for rationalizing observed reaction outcomes and for designing new synthetic routes involving this compound.

V. Advanced Analytical Methodologies in 2,5 Dimethyl Benzenepropanal Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of 2,5-Dimethyl-benzenepropanal, enabling the separation of this compound from reactants, solvents, and other products.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.net This method separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. sigmaaldrich.com

In the context of this compound, which is structurally related to other aldehydes, HPLC methods are often developed to separate a mixture of various aldehydes. For instance, a study on the analysis of 15 different carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) utilized HPLC to achieve separation. researchgate.net In this study, 2,5-dimethylbenzaldehyde, a closely related compound, was one of the analytes successfully separated using a Supelcosil C18 column with a water-acetonitrile gradient. researchgate.net This demonstrates the applicability of reversed-phase HPLC for resolving complex aldehyde mixtures.

A typical HPLC method for a related compound, 2,5-Dimethylbenzaldehyde, employs a reverse-phase (RP) C18 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Benzaldehydes

| Parameter | Condition | Source |

| Column | Newcrom R1, Supelcosil C18 (250 mm x 4.6 mm, 5 µm) | researchgate.netsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water, often with a gradient | researchgate.netsielc.com |

| Additive | Phosphoric acid or Formic acid | sielc.com |

| Detection | UV, typically around 360 nm for DNPH derivatives | researchgate.netlawdata.com.tw |

| Temperature | Ambient or controlled (e.g., 28°C or 40°C) | sigmaaldrich.comresearchgate.net |

This table is for illustrative purposes and specific conditions would be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

For the analysis of volatile organic compounds (VOCs) that may be present as impurities or byproducts in this compound samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov

In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase within a long, thin capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to spectral libraries. nih.gov

Various extraction methods can be employed to introduce volatile and semi-volatile compounds into the GC-MS system, including headspace solid-phase microextraction (HS-SPME) and solvent extraction. researchgate.netucdavis.edu HS-SPME is particularly useful for analyzing volatiles directly from a sample matrix with minimal preparation. ucdavis.edu GC-MS has been successfully used to identify a wide range of volatile compounds in various matrices, including terpenes, aldehydes, alcohols, and esters. researchgate.netucdavis.edu

Table 2: Common Volatile Compound Classes Identified by GC-MS in Complex Samples

| Compound Class | Examples | Source |

| Aldehydes | Benzaldehyde (B42025), Hexaldehyde | ucdavis.edu |

| Alcohols | 2-Phenylethyl alcohol, Linalool | mdpi.comucdavis.edu |

| Ketones | Acetoin, Piperitone | nih.govmdpi.com |

| Esters | Linalyl acetate, Terpinyl acetate | mdpi.com |

| Terpenes | Limonene, Germacrene-D | researchgate.net |

| Phenols | 2-Methoxy-4-vinylphenol, 2,4-di-tert-butylphenol | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

When this compound is synthesized through a chiral route, or if it has a chiral center, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the primary technique used for this purpose. mdpi.com

This specialized form of chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. mdpi.com This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. Chiral separations can be performed using both HPLC and GC. mdpi.comnih.gov

In chiral GC, cyclodextrin-based stationary phases are commonly used. nih.govlibretexts.org For example, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to be effective in separating the enantiomers of a related chiral intermediate, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov The optimization of GC parameters such as temperature program and carrier gas flow rate is critical to achieving good resolution between the enantiomeric peaks. nih.gov

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic techniques are vital for confirming the chemical structure of this compound and any products derived from its reactions.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed atomic-level structure of molecules. nih.gov While one-dimensional (1D) NMR provides basic structural information, multi-dimensional NMR techniques, such as 2D NMR, are often necessary for elucidating more complex structures. nih.gov

2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about the connectivity between atoms within a molecule. nih.gov COSY reveals which protons are coupled to each other, while HSQC correlates protons with the carbon atoms they are directly attached to. This information is invaluable for piecing together the molecular framework of novel reaction products or for confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. azolifesciences.com Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, have very high resolving power, allowing them to distinguish between ions with very similar mass-to-charge ratios. azolifesciences.comthermofisher.com

This capability enables the calculation of a highly accurate mass for the parent ion, which can then be used to determine the unique elemental formula of the compound. nih.gov This is a critical step in the identification of unknown reaction products and for confirming the identity of synthesized this compound. nih.gov The high mass accuracy, typically below 5 parts per million (ppm), provides a high degree of confidence in the assigned chemical formula. nih.gov HRMS is widely used in pharmaceutical analysis, metabolomics, and quality control to ensure the purity and composition of chemical substances. azolifesciences.comthermofisher.com

Table 3: Comparison of Mass Spectrometry Techniques

| Feature | Low-Resolution MS | High-Resolution MS (HRMS) | Source |

| Resolving Power | Lower | High (e.g., 20,000 to 500,000) | thermofisher.com |

| Mass Accuracy | Lower | High (< 5 ppm) | nih.gov |

| Primary Use | Nominal mass determination | Accurate mass measurement, elemental composition determination | azolifesciences.comnih.gov |

| Confidence in Identification | Lower | Higher, enables unambiguous identification | thermofisher.comnih.gov |

In-situ Spectroscopic Techniques for Reaction Monitoring

Commonly employed in-situ spectroscopic methods include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide a continuous stream of data, enabling detailed kinetic and mechanistic studies.

For instance, in the hydrogenation of cinnamaldehyde (B126680), a related unsaturated aromatic aldehyde, Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been effectively used to monitor the reaction progress. scielo.org.za By tracking the disappearance of the C=O stretching peak of cinnamaldehyde (around 1668 cm⁻¹) and the appearance of the C=O stretching peak of hydrocinnamaldehyde (B1666312) (around 1720 cm⁻¹), researchers can follow the conversion in real-time. scielo.org.za This approach allows for the determination of reaction rates and the identification of conditions that favor the selective hydrogenation of either the C=C or C=O bond. scielo.org.za

Similarly, Raman spectroscopy offers a complementary in-situ monitoring method. It is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for observing changes in the carbon-carbon double bonds during reactions of unsaturated aldehydes. The ability to use fiber-optic probes allows for its integration into various reaction vessels, providing flexibility for monitoring under different conditions.

The application of these in-situ techniques to the synthesis or transformation of this compound would involve monitoring specific vibrational bands associated with its functional groups. For example, during a hypothetical synthesis, one could track the formation of the aldehyde group by observing the emergence of its characteristic C=O and C-H stretching frequencies in the IR or Raman spectrum.

Table 1: Potential In-situ Spectroscopic Monitoring of a Hypothetical this compound Synthesis

| Reaction Stage | Key Functional Group Change | Potential Spectroscopic Marker (FTIR/Raman) |

| Starting Material (e.g., 2,5-Dimethyl-styrene) | C=C double bond | Disappearance of C=C stretching band |

| Intermediate | Formation of an intermediate species | Appearance/disappearance of characteristic bands |

| Product Formation (this compound) | Formation of aldehyde group | Appearance of C=O and aldehydic C-H stretching bands |

This real-time data is invaluable for process optimization, ensuring reaction completion, and minimizing byproduct formation.

Hyphenated Techniques for Comprehensive Analysis of this compound Chemistry

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures containing this compound and its derivatives. These methods provide both qualitative and quantitative information about the individual components of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern analytical chemistry for the profiling of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

GC-MS is widely used in the analysis of fragrance and flavor compounds, a category that includes many aromatic aldehydes. gcms.cz The analysis of a complex mixture of fragrance compounds by GC-MS allows for the identification of individual components, even those that co-elute, by examining their unique mass spectra. gcms.cz For this compound, a GC-MS analysis would provide a specific retention time and a characteristic fragmentation pattern, which serves as a chemical fingerprint for its unambiguous identification.

While a specific, publicly available mass spectrum for this compound is not readily found, the expected fragmentation would involve cleavage at bonds adjacent to the carbonyl group and the aromatic ring, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of less volatile, polar, or thermally labile compounds that are not amenable to GC-MS. In LC-MS, separation occurs in the liquid phase, and the eluent is introduced into a mass spectrometer, typically through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

For the analysis of this compound and its potential reaction products, such as carboxylic acids formed through oxidation, LC-MS would be an invaluable tool. Chemical derivatization can be employed to enhance the sensitivity and specificity of LC-MS analysis for certain compounds. psu.edu For instance, aldehydes and ketones can be derivatized to improve their ionization efficiency and chromatographic behavior.

The comprehensive chemical profiling of reaction mixtures involving this compound using LC-MS/MS (tandem mass spectrometry) would allow for the identification of not only the main products but also trace-level impurities and byproducts. This is crucial for understanding reaction mechanisms and ensuring the quality of the final product.

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound Chemistry

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |

| Applicability to this compound | Ideal for the direct analysis of the volatile aldehyde. | Suitable for the analysis of the aldehyde and its non-volatile derivatives (e.g., oxidation products). |

| Sample Derivatization | Generally not required for the parent compound. | May be used to improve ionization and separation of certain analytes. |

| Information Provided | Retention time and characteristic mass spectrum for identification and quantification. | Retention time and mass spectral data for a wide range of analytes, including polar and high molecular weight compounds. |

| Typical Application | Purity assessment, identification in essential oils and fragrance mixtures. | Analysis of reaction mixtures, metabolite profiling, impurity analysis. |

Vi. Role of 2,5 Dimethyl Benzenepropanal As a Building Block in Complex Chemical Synthesis

Integration into the Synthesis of Polycyclic and Heterocyclic Frameworks

There is no available scientific literature that details the specific use of 2,5-Dimethyl-benzenepropanal in the synthesis of polycyclic or heterocyclic frameworks. General reactions involving aldehydes can lead to such structures, but dedicated studies employing this specific compound for this purpose have not been reported.

Application in the Construction of Advanced Organic Molecules

The scientific literature does not provide specific examples or detailed research findings on the application of this compound in the construction of advanced organic molecules. While its functional group, an aldehyde, is a versatile tool in organic synthesis, its particular utility in complex molecule synthesis is not documented.

Precursor in Materials Science Research (e.g., polymer monomers, without material properties)

There is no evidence in the searched literature to suggest that this compound is used as a precursor or monomer in materials science research for the development of polymers.

Vii. Future Directions and Emerging Research Avenues

Development of Highly Selective and Sustainable Synthesis Methods for Arylpropanals

The development of environmentally benign and highly selective synthetic routes to arylpropanals, including 2,5-Dimethyl-benzenepropanal, is a key area of future research. Traditional methods often involve multi-step processes, harsh reaction conditions, and the generation of significant waste. Future methodologies will aim to overcome these limitations.

One promising approach is the direct hydroformylation of substituted styrenes. This method, in principle, allows for the one-step synthesis of arylpropanals from readily available starting materials. The challenge lies in controlling the regioselectivity to favor the branched aldehyde over the linear isomer and in developing catalysts that are both highly active and recyclable.

Another area of focus is the catalytic oxidation of the corresponding substituted phenylpropanols. The use of green oxidants, such as molecular oxygen or hydrogen peroxide, in combination with efficient and selective catalysts, could provide a sustainable alternative to traditional stoichiometric oxidants.

Table 1: Comparison of Potential Sustainable Synthesis Methods for this compound

| Synthesis Method | Starting Material | Key Advantages | Key Challenges |

| Direct Hydroformylation | 2,5-Dimethylstyrene (B1584819) | Atom-economical, one-step process. | Control of regioselectivity, catalyst stability and recovery. |

| Catalytic Oxidation | 2,5-Dimethyl-benzenepropanol | Use of green oxidants, potentially high selectivity. | Catalyst development, prevention of over-oxidation to carboxylic acid. |

| Biocatalytic Routes | Fermentation of engineered microorganisms | High selectivity, mild reaction conditions, renewable feedstocks. | Strain development, optimization of fermentation parameters, product isolation. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established reactions, future research will likely delve into uncovering novel reactivity patterns of this compound. The presence of the aldehyde functional group, the aromatic ring, and the methyl substituents offers a rich playground for chemical transformations.

One area of interest is the use of this compound as a building block in multicomponent reactions. These reactions, where three or more reactants combine in a single operation to form a complex product, are highly desirable for their efficiency and for building molecular complexity rapidly.

Furthermore, the exploration of photoredox catalysis and electrochemistry could unlock new, previously inaccessible transformations of this compound. These methods allow for the generation of reactive intermediates under mild conditions, enabling novel bond formations and functional group manipulations.

Application of Machine Learning and AI in Predicting this compound Reactions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can be applied to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal reaction conditions for the transformations of this compound.

Discover Novel Reactions: AI algorithms can be employed to propose new and unconventional reaction pathways, potentially leading to the discovery of novel chemical transformations.

Accelerate Catalyst Design: ML can be used to screen vast numbers of potential catalysts for specific reactions of this compound, identifying promising candidates for experimental validation.

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | Specific Task | Expected Outcome |

| Reaction Prediction | Predicting the major and minor products of a reaction. | Increased efficiency in reaction planning and optimization. |

| Retrosynthesis | Proposing synthetic routes to this compound. | Identification of more efficient and novel synthesis pathways. |

| Catalyst Discovery | Screening virtual libraries of catalysts for hydroformylation. | Accelerated development of highly selective catalysts. |

Design of Catalytic Systems for Enantioselective and Diastereoselective Synthesis

For many applications, particularly in the life sciences and materials science, the precise three-dimensional arrangement of atoms in a molecule is crucial. Future research will undoubtedly focus on the development of catalytic systems for the enantioselective and diastereoselective synthesis of derivatives of this compound.

This will involve the design of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, that can control the stereochemical outcome of reactions. For instance, the enantioselective addition of nucleophiles to the aldehyde group of this compound would provide access to chiral alcohols, which are valuable building blocks in organic synthesis.

The development of catalysts for diastereoselective reactions, where one diastereomer is formed in preference to another, will also be a key research area. This is particularly relevant when creating molecules with multiple stereocenters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.